molecular formula C8H8N4 B15244842 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine

2-Hydrazono-2H-pyrido[1,2-a]pyrimidine

Cat. No.: B15244842
M. Wt: 160.18 g/mol
InChI Key: KIZDWZGDBBWBLI-YRNVUSSQSA-N
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Description

2-Hydrazono-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a hydrazono group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with formamide to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazono group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-2H-pyrido[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazono group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various electrophiles can be used to introduce different substituents at the hydrazono group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]pyrimidine-2-one derivatives, while reduction may produce 2-amino-pyrido[1,2-a]pyrimidine derivatives .

Scientific Research Applications

2-Hydrazono-2H-pyrido[1,2-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazono group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds also have a fused pyridine-pyrimidine structure but differ in the position and nature of substituents.

    Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but include a benzimidazole moiety.

    Pyrido[2,3-d]pyrimidines: These compounds have a different fusion pattern of the pyridine and pyrimidine rings.

The uniqueness of this compound lies in its specific hydrazono substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

(E)-pyrido[1,2-a]pyrimidin-2-ylidenehydrazine

InChI

InChI=1S/C8H8N4/c9-11-7-4-6-12-5-2-1-3-8(12)10-7/h1-6H,9H2/b11-7+

InChI Key

KIZDWZGDBBWBLI-YRNVUSSQSA-N

Isomeric SMILES

C1=CC2=N/C(=N/N)/C=CN2C=C1

Canonical SMILES

C1=CC2=NC(=NN)C=CN2C=C1

Origin of Product

United States

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